SMTP-7: A Fungal Metabolite with Dual Thrombolytic and Anti-Inflammatory Activity
SMTP-7: A Fungal Metabolite with Dual Thrombolytic and Anti-Inflammatory Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SMTP-7, a natural triprenyl phenol derived from the fungus Stachybotrys microspora, has emerged as a promising therapeutic candidate for ischemic stroke. This small molecule exhibits a unique dual mechanism of action, functioning as both a plasminogen modulator to enhance thrombolysis and as a soluble epoxide hydrolase (sEH) inhibitor to exert anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, microbial source, and biological activities of SMTP-7. It details the experimental protocols for key assays, presents quantitative data in structured tables, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of SMTP-7.
Discovery and Microbial Source
SMTP-7 is a secondary metabolite produced by the filamentous fungus Stachybotrys microspora[1]. The discovery of the Stachybotrys microspora triprenyl phenol (SMTP) family of compounds arose from screening microbial cultures for molecules with the ability to modulate zymogen activation[2]. SMTP-7 was identified as a particularly potent member of this family with significant therapeutic potential.
Microbial Fermentation and Production
The production of SMTP-7 is achieved through the fermentation of Stachybotrys microspora, specifically the IFO 30018 strain has been cited in literature[3]. While detailed industrial-scale fermentation protocols are proprietary, laboratory-scale production generally involves the cultivation of the fungus in a suitable liquid medium followed by extraction of the metabolites. The biosynthesis of SMTPs is a complex process, and the final structure of SMTP-7 is formed through the non-enzymatic conjugation of a precursor with L-ornithine.
Isolation and Purification
Following fermentation, the culture broth is typically subjected to a series of extraction and chromatographic steps to isolate and purify SMTP-7. These methods often involve solvent extraction followed by techniques such as column chromatography to yield the purified compound. The total synthesis of SMTP-7 has also been successfully achieved, providing an alternative source for the compound and enabling the generation of analogues for structure-activity relationship studies[4][5].
Mechanism of Action
SMTP-7 possesses a distinctive dual mechanism of action that contributes to its therapeutic efficacy in ischemic stroke. It simultaneously enhances the breakdown of blood clots and suppresses the inflammatory response, addressing two critical aspects of stroke pathology.
Plasminogen Modulation for Thrombolysis
SMTP-7 is not a direct plasminogen activator but rather a modulator of its conformation[2]. It binds to the kringle 5 (K5) domain of plasminogen, inducing a conformational change that renders the zymogen more susceptible to activation by endogenous plasminogen activators like tissue plasminogen activator (t-PA)[2]. This action requires the presence of a cofactor with a long-chain alkyl or alkenyl group, such as phospholipids or oleic acid[2]. By promoting the conversion of plasminogen to plasmin, SMTP-7 enhances the fibrinolytic process, leading to the dissolution of thrombi.
Soluble Epoxide Hydrolase (sEH) Inhibition for Anti-inflammation
In addition to its pro-fibrinolytic activity, SMTP-7 is an inhibitor of soluble epoxide hydrolase (sEH)[6]. sEH is an enzyme that degrades anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, SMTP-7 increases the levels of EETs, which in turn helps to suppress the inflammatory cascade that is a key contributor to secondary brain injury following a stroke[6]. This anti-inflammatory action is thought to be responsible for the observed reduction in hemorrhagic transformation, a serious complication associated with some thrombolytic therapies[7].
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of SMTP-7.
Table 1: In Vitro Activity of SMTP-7
| Parameter | Value | Assay Description | Reference |
| sEH Inhibition (IC50) | ~20 µM | Inhibition of soluble epoxide hydrolase activity. | [6] |
| Plasminogen Activation | Increased Vmax, Slightly Decreased Km | u-PA-catalyzed plasminogen activation kinetics. | [8] |
Table 2: In Vivo Efficacy of SMTP-7 in a Mouse Model of Thrombotic Stroke [9][10]
| Dose (mg/kg) | Reduction in Infarction Area | Reduction in Neurological Score | Reduction in Edema Percentage |
| 0.1 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| 1 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| 10 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Table 3: In Vivo Efficacy of SMTP-7 in a Primate Model of Thrombotic Stroke [1][11][12]
| Dose (mg/kg) | Neurologic Deficit Amelioration | Cerebral Infarct Reduction | Cerebral Hemorrhage Reduction | MCA Recanalization Rate Increase |
| 10 | 29% (P=0.02) | 46% (P=0.033) | 51% (P=0.013) | 32.5-fold (P=0.043) |
Table 4: In Vivo Efficacy of SMTP-7 in a Monkey Embolic Stroke Model [13]
| Treatment | Infarct Size Reduction | Edema Reduction | Clot Size Reduction |
| SMTP-7 | 65% | 37% | 55% |
Experimental Protocols
In Vitro Plasminogen Activation Assay
Objective: To determine the effect of SMTP-7 on the activation of plasminogen to plasmin.
Materials:
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Human Glu-plasminogen
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Urokinase-type plasminogen activator (u-PA) or tissue-type plasminogen activator (t-PA)
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Chromogenic plasmin substrate (e.g., S-2251)
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SMTP-7
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Cofactor (e.g., phosphatidylcholine)
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Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
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96-well microplate
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Microplate reader
Procedure:
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Prepare solutions of plasminogen, u-PA/t-PA, SMTP-7, and cofactor in assay buffer.
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In a 96-well plate, add plasminogen, SMTP-7 (at various concentrations), and cofactor.
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Initiate the reaction by adding u-PA or t-PA.
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Incubate the plate at 37°C.
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At specific time intervals, add the chromogenic plasmin substrate.
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Measure the absorbance at 405 nm using a microplate reader.
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The rate of plasmin generation is determined from the change in absorbance over time.
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For kinetic analysis, vary the substrate (plasminogen) concentration and measure the initial reaction velocities to determine Km and Vmax in the presence and absence of SMTP-7.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine the inhibitory effect of SMTP-7 on sEH activity.
Materials:
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Recombinant human or murine sEH
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Fluorogenic sEH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)
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SMTP-7
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Assay buffer (e.g., BisTris-HCl buffer, pH 7.0, containing BSA)
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96-well black microplate
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Fluorescence microplate reader
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Prepare solutions of sEH, SMTP-7, and the fluorogenic substrate in assay buffer.
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In a 96-well black plate, add sEH and SMTP-7 (at various concentrations).
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Incubate for a short period (e.g., 5 minutes) at 30°C to allow for inhibitor binding.
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Initiate the reaction by adding the fluorogenic substrate.
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Measure the increase in fluorescence (e.g., excitation at 330 nm, emission at 465 nm) over time using a fluorescence microplate reader.
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The rate of the reaction is determined from the linear portion of the fluorescence curve.
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Calculate the percentage of inhibition for each concentration of SMTP-7.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the SMTP-7 concentration and fitting the data to a dose-response curve.
Conclusion
SMTP-7 is a novel small molecule with a compelling dual mechanism of action that makes it a highly attractive candidate for the treatment of ischemic stroke. Its ability to both promote the dissolution of blood clots and suppress inflammation addresses the multifaceted pathology of this debilitating condition. The data from preclinical studies in both rodent and primate models are promising, demonstrating significant reductions in infarct size, neurological deficits, and the risk of hemorrhagic transformation. Further research and clinical development are warranted to fully elucidate the therapeutic potential of SMTP-7 in human patients. This technical guide provides a foundational resource for scientists and clinicians working to advance our understanding and application of this promising fungal metabolite.
References
- 1. SMTP-7, a novel small-molecule thrombolytic for ischemic stroke: a study in rodents and primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the action of SMTP-7, a novel small-molecule modulator of plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMTP-1 and -2, novel analogs of staplabin produced by Stachybotrys microspora IFO30018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Stachybotrys microspora Triprenol Phenol-7 (SMTP-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Total Synthesis of Stachybotrys microspora Triprenol Phenol-7 (SMTP-7) - Organic Letters - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. SMTP-7, a new thrombolytic agent, decreases hemorrhagic transformation after transient middle cerebral artery occlusion under warfarin anticoagulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMTP (Stachybotrys microspora triprenyl phenol) enhances clot clearance in a pulmonary embolism model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel finding of a low-molecular-weight compound, SMTP-7, having thrombolytic and anti-inflammatory effects in cerebral infarction of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SMTP-7, a novel small-molecule thrombolytic for ischemic stroke: a study in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of SMTP-7, a small-molecule anti-inflammatory thrombolytic, in embolic stroke in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
